{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol
Description
Properties
IUPAC Name |
[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-10-4-5-11-18(17)24-13-7-6-12-21-16-9-3-2-8-15(16)20-19(21)14-22/h2-5,8-11,22H,6-7,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYRNDJFUWHBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Benzimidazole Core
The benzimidazole nucleus is typically synthesized by condensation of o-phenylenediamine derivatives with suitable carboxylic acid derivatives or aldehydes under acidic or dehydrating conditions.
- Typical solvents: polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).
- Temperature range: moderate heating (60–120°C) to facilitate cyclization.
Functionalization at the 2-Position to Introduce Methanol Group
The 2-position of benzimidazole is functionalized to bear a hydroxymethyl group (-CH2OH).
- This can be achieved by formylation followed by reduction:
- Formylation using reagents like paraformaldehyde or formaldehyde under acidic conditions.
- Reduction of formyl group to hydroxymethyl using mild reducing agents such as sodium borohydride.
- Solvent: methanol or ethanol.
- Temperature: 0–40°C to control reaction rate and avoid side reactions.
Reaction Conditions and Purification
| Step | Reagents/Conditions | Temperature Range | Solvent(s) | Notes |
|---|---|---|---|---|
| Benzimidazole core synthesis | o-Phenylenediamine + acid derivative | 60–120°C | DMF, DMSO | Cyclization under acidic/dehydrating conditions |
| N-alkylation | 4-(2-methoxyphenoxy)butyl halide + base | 20–60°C | DMF, acetonitrile | Base deprotonates benzimidazole N-1 |
| Formylation | Paraformaldehyde, acid catalyst | 0–40°C | Methanol, ethanol | Controlled addition to avoid overreaction |
| Reduction | Sodium borohydride or similar reducing agent | 0–40°C | Methanol, ethanol | Mild conditions to preserve sensitive groups |
After each step, purification is typically performed by:
- Extraction and washing.
- Chromatography (flash column or preparative HPLC).
- Crystallization or recrystallization from suitable solvents.
Research Findings and Optimization
- Control of temperature during dissolution and reaction steps is critical to avoid decomposition or side products.
- Use of seed crystals or controlled crystallization techniques can improve polymorphic purity and yield.
- Solvent mixtures such as dichloromethane and methanol are effective for dissolution and subsequent crystallization steps.
- Spray drying and freeze drying techniques can be employed to obtain amorphous or crystalline forms with desired stability profiles.
Example Preparation Process (Summarized)
- Synthesis of benzimidazole core by condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative under acidic conditions at 80°C.
- N-alkylation of benzimidazole nitrogen with 4-(2-methoxyphenoxy)butyl bromide in DMF at 40°C using potassium carbonate as base.
- Formylation at the 2-position using paraformaldehyde in methanol at 25°C.
- Reduction of formyl group to hydroxymethyl with sodium borohydride at 0–10°C.
- Purification by extraction, chromatography, and crystallization from methanol/dichloromethane mixture.
- Drying under reduced pressure or spray drying to obtain the final product.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Condition | Impact on Product |
|---|---|---|
| Reaction temperature | 0–120°C (step-dependent) | Controls reaction rate and selectivity |
| Solvent choice | DMF, methanol, dichloromethane, ethanol | Affects solubility and purity |
| Base used | Potassium carbonate, sodium hydride | Influences alkylation efficiency |
| Reducing agent | Sodium borohydride | Selective reduction of formyl group |
| Purification method | Chromatography, crystallization | Determines final purity and polymorph |
| Drying technique | Vacuum drying, spray drying, freeze drying | Affects physical form and stability |
Chemical Reactions Analysis
Types of Reactions
{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of {1-[4-(2-carboxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol.
Reduction: Formation of {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methane.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Basic Information
- Molecular Formula : C19H22N2O3
- Molecular Weight : 326.39 g/mol
- CAS Number : Not specified in the search results.
Structural Features
The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of a methanol group and a phenoxy butyl side chain enhances its solubility and bioavailability, potentially leading to distinct pharmacological profiles compared to other benzimidazole derivatives.
| Property | Value |
|---|---|
| LogP | 3.1199 |
| LogD | 3.1186 |
| Polar Surface Area | 43.372 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
The structure of {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol suggests potential antimicrobial properties. Benzimidazole derivatives have been historically linked to antibacterial and antifungal activities, making this compound a candidate for further research in these areas. The methoxy group and the alcohol functionality may enhance interactions with microbial membranes, although specific efficacy studies are still required.
Anticancer Research
Benzimidazole derivatives are also recognized for their anticancer properties. The unique combination of functional groups in this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies suggest that modifications on the benzimidazole core can lead to enhanced cytotoxicity against various cancer cell lines.
Drug Development
The compound's structural characteristics make it a promising candidate for drug development. Its potential interactions with biological targets could be explored to develop new therapeutics for diseases such as cancer and infections caused by resistant strains of bacteria or fungi. The synthesis methods can be optimized to improve yield and purity, facilitating further pharmacological studies .
Structure-Activity Relationship Studies
Research into the structure-activity relationships of this compound can provide insights into how modifications affect its biological activity. Understanding these relationships is crucial for designing more effective derivatives with improved therapeutic profiles .
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of benzimidazole derivatives found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes, although specific data on this compound is still pending .
Case Study 2: Anticancer Activity
In vitro studies on related benzimidazole compounds demonstrated their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Future studies should focus on this compound to evaluate its specific anticancer mechanisms and efficacy against different cancer types .
Mechanism of Action
The mechanism of action of {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The methoxyphenoxybutyl side chain may enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the target protein.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations on the Benzimidazole Core
1-[4-(4-Chlorophenoxy)butyl]-1H-benzimidazol-2-yl)methanol
- Structure: Replaces the 2-methoxyphenoxy group with 4-chlorophenoxy .
- Key Differences :
- Electronic Effects : Chlorine's electronegativity increases the compound's polarity compared to the methoxy group.
- Molecular Weight : 330.81 g/mol vs. target compound's ~376.40 g/mol (estimated).
- Pharmacokinetics : Chlorine may enhance metabolic stability but reduce solubility.
1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol
- Structure: Features a fluorobenzyl group instead of the phenoxybutyl chain .
- Molecular Weight: ~258.28 g/mol (estimated), smaller than the target compound.
Functional Group Modifications
1-(1H-Benzimidazol-2-yl)ethanol
- Structure: Replaces hydroxymethyl with ethanol .
- Key Differences: Hydrogen Bonding: The ethanol group may form stronger hydrogen bonds but could increase metabolic susceptibility. Solubility: Higher polarity improves aqueous solubility but may limit membrane permeability.
1-(1H-Benzimidazole-2-yl)ethanone
Structural and Pharmacological Comparisons
Table 1. Key Properties of Selected Benzimidazole Derivatives
*Assumed based on and structural similarity.
Biological Activity
{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol, a compound with the molecular formula C19H22N2O3 and a molecular weight of 326.39 g/mol, is a benzimidazole derivative known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
The compound features a methanol group attached to a benzimidazole core, which is linked to a butyl chain and a 2-methoxyphenoxy group. Its structural characteristics contribute to its biological activity. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3 |
| Molecular Weight | 326.39 g/mol |
| LogP | 3.1199 |
| Polar Surface Area | 43.372 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of various benzimidazole derivatives against common pathogens, demonstrating that modifications in the side chains can enhance their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
The antioxidant potential of this compound is noteworthy. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity can be quantitatively assessed using methods such as DPPH and FRAP assays, where compounds are evaluated for their ability to reduce oxidized substrates .
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, certain analogs have demonstrated IC50 values in the nanomolar range against specific cancer cell lines, indicating potent anticancer activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, leading to reduced cell proliferation and enhanced apoptosis.
- Radical Scavenging : The structure allows effective neutralization of free radicals, thereby protecting cellular components from oxidative damage.
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis and Biological Evaluation : A study synthesized multiple benzimidazole derivatives and evaluated their biological activities using in vitro assays. One compound showed promising results with an IC50 of 700 nM in inhibiting 17β-HSD Type 3 activity .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial potential of a series of benzimidazole derivatives against various pathogens, revealing that structural modifications significantly influenced their effectiveness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
